molecular formula C15H16O6 B2975438 2-({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid CAS No. 300674-10-6

2-({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid

Cat. No.: B2975438
CAS No.: 300674-10-6
M. Wt: 292.287
InChI Key: ARGFDNOGKMHRLJ-UHFFFAOYSA-N
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Description

2-({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring The compound also contains an acetic acid moiety, which is linked to the benzofuran ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid can be achieved through a multi-step synthetic route. One common method involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of an appropriate precursor, such as 2-hydroxybenzaldehyde, with an alkyne in the presence of a catalyst like palladium.

    Introduction of the Acetic Acid Moiety: The acetic acid moiety can be introduced through an esterification reaction, where the benzofuran derivative is reacted with an acetic acid derivative in the presence of a strong acid catalyst.

    Functional Group Modifications:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening techniques can help identify the most efficient catalysts and reaction conditions for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the benzofuran ring or the acetic acid moiety is oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed on the compound to reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products

    Oxidation: Formation of benzofuran-2-carboxylic acid or benzofuran-2-one.

    Reduction: Formation of benzofuran-2-methanol or benzofuran-2-ol.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

2-({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functional polymers.

Comparison with Similar Compounds

Similar Compounds

    3-(isopropoxymethyl)-1-benzofuran-2-carboxylic acid: Similar in structure but lacks the acetic acid moiety.

    Indole derivatives: Share the benzofuran ring system but have different functional groups and biological activities.

Uniqueness

2-({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid is unique due to the presence of multiple functional groups that confer a wide range of chemical reactivity and potential biological activities. Its versatility makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(2-methyl-3-propan-2-yloxycarbonyl-1-benzofuran-5-yl)oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6/c1-8(2)20-15(18)14-9(3)21-12-5-4-10(6-11(12)14)19-7-13(16)17/h4-6,8H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGFDNOGKMHRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)O)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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